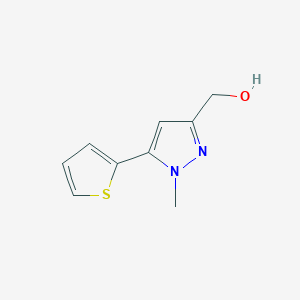

(1-Methyl-5-Thien-2-yl-1H-pyrazol-3-yl)methanol

Übersicht

Beschreibung

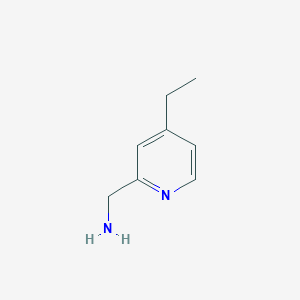

“(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” is a pyrazole derivative . Pyrazoles are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Molecular Structure Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The specific molecular structure of “this compound” would require further analysis.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring . The exact chemical reactions that “this compound” undergoes would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Laborchemikalien

Diese Verbindung wird als Laborchemikalie verwendet . Aufgrund seiner einzigartigen Struktur kann es in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt werden.

Pharmakologische Forschung

Verbindungen mit einem Pyrazolkern weisen eine breite Palette biologischer Aktivitäten auf . Daher könnte “(1-Methyl-5-Thien-2-yl-1H-pyrazol-3-yl)methanol” möglicherweise in der pharmakologischen Forschung zur Entwicklung neuer Medikamente eingesetzt werden.

Bewertung von Antileishmanial und Antimalaria

Eine molekulare Simulationsstudie wurde durchgeführt, um die potente In-vitro-Antipromastigotenaktivität einer ähnlichen Verbindung zu rechtfertigen . Dies deutet darauf hin, dass “this compound” möglicherweise in der Forschung und Behandlung von Krankheiten wie Leishmaniose und Malaria eingesetzt werden könnte.

NAMPT-Inhibitoren

Es gibt Forschungsergebnisse, die darauf hindeuten, dass kleine Moleküle mit Harnstoffderivaten als neuartige NAMPT-Inhibitoren wirken können . Aufgrund der strukturellen Ähnlichkeit könnte “this compound” möglicherweise bei der Entwicklung neuer NAMPT-Inhibitoren eingesetzt werden.

Agrochemische Industrie

Organische Moleküle auf Pyrazolkernbasis finden Anwendung in der agrochemischen Industrie . Daher könnte “this compound” möglicherweise bei der Entwicklung neuer Agrochemikalien eingesetzt werden.

Antioxidantien

Es wurde festgestellt, dass Verbindungen mit einem Pyrazolkern antioxidative Aktivitäten aufweisen . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer Antioxidantien eingesetzt werden könnte.

Wirkmechanismus

Target of Action

The primary target of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Mode of Action

This compound interacts with its target, NAMPT, by binding to its active site. The binding is characterized by a lower binding free energy, indicating a strong interaction . This interaction can lead to changes in the activity of NAMPT, potentially influencing the biosynthesis of NAD+.

Biochemical Pathways

The interaction of this compound with NAMPT affects the NAD+ biosynthesis pathway. NAD+ is a vital coenzyme involved in various biochemical reactions, including those in cellular metabolism. Changes in NAD+ levels can therefore have downstream effects on these metabolic processes .

Pharmacokinetics

The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms , which are enzymes involved in drug metabolism. This adjustment could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on NAMPT activity and, consequently, NAD+ biosynthesis. By modulating these processes, the compound could potentially affect cellular metabolism and other NAD±dependent reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its target could be affected by the local concentration of NAMPT and other components of the NAD+ biosynthesis pathway. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its target .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive inhibition or allosteric modulation, depending on the enzyme isoform . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve stress tolerance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The compound’s interaction with these enzymes can also affect the metabolic flux of other substrates, potentially leading to altered levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments and enhancing its biochemical effects.

Eigenschaften

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879896-47-6 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)